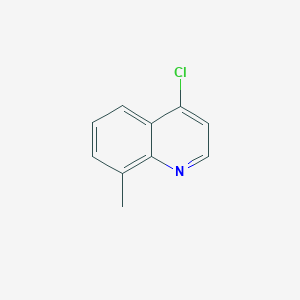

4-Chloro-8-methylquinoline

Description

Properties

IUPAC Name |

4-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDPMZFATHZAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489637 | |

| Record name | 4-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-73-2 | |

| Record name | 4-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 4-Chloro-8-methylquinoline

CAS: 18436-73-2 | Formula: C₁₀H₈ClN | M.W.: 177.63 g/mol [1][2][3]

Executive Summary

4-Chloro-8-methylquinoline is a specialized heteroaromatic scaffold primarily utilized as a high-value intermediate in the synthesis of 4-aminoquinoline pharmacophores. Its structural uniqueness lies in the interplay between the electrophilic C4 position—activated by the quinoline nitrogen—and the steric/electronic influence of the methyl group at the C8 position. This compound serves as a critical building block for antimalarial agents (analogous to chloroquine), anticancer candidates, and novel ligand systems for coordination chemistry.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Identity & Physicochemical Profile[4][5][6][7]

The physical constants below represent a consensus of experimental and calculated values suitable for laboratory identification and process design.

| Property | Value | Note |

| Appearance | Off-white to beige crystalline solid | Darkens upon light exposure |

| Melting Point | 94.0 – 96.0 °C | Experimental [1] |

| Boiling Point | ~276 °C (at 760 mmHg) | Predicted [2] |

| Density | 1.225 g/cm³ | Predicted |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Poorly soluble in water |

| pKa (Conj.[4][5][6] Acid) | ~3.2 | Lower than quinoline (4.9) due to Cl |

| LogP | 3.2 | Lipophilic Character |

Structural Analysis & Reactivity[11]

Electronic Environment

The reactivity of 4-chloro-8-methylquinoline is dominated by the C4-position , which is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[7]

-

Activation: The ring nitrogen exerts a strong -I (inductive) and -M (mesomeric) effect, making C2 and C4 electron-deficient. The C4 position is particularly reactive because the intermediate Meisenheimer complex is stabilized by the nitrogen atom.

-

8-Methyl Effect: The methyl group at C8 is an electron-donating group (+I). While it slightly increases the electron density of the benzene ring, its primary influence is steric . It can hinder reactions at the C8 position (e.g., electrophilic substitution) and influence the solubility profile, but it does not significantly deactivate the C4 position toward nucleophiles.

Key Reaction Pathways[8][11][12]

-

S_NAr Amination: Displacement of the chloride by primary/secondary amines or hydrazine. This is the primary route to bioactive 4-aminoquinolines.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at C4 to form 4-aryl/heteroaryl derivatives.

-

Thiation: Reaction with thiourea to form quinoline-4-thiones.

Synthetic Pathways[11][13][14]

The industrial standard for synthesizing 4-chloro-8-methylquinoline involves the Gould-Jacobs reaction sequence, starting from o-toluidine.

Synthesis Workflow (Gould-Jacobs Protocol)

-

Condensation: o-Toluidine reacts with diethyl ethoxymethylene malonate (EMME) at 140-150°C.

-

Cyclization: Thermal cyclization in diphenyl ether at 250°C yields the 4-hydroxy-3-carboxylate intermediate.

-

Hydrolysis/Decarboxylation: Acid hydrolysis followed by heat removes the ester group to yield 8-methyl-4-quinolinol .

-

Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the hydroxyl group to the chloride.

Figure 1: Step-wise synthesis of 4-Chloro-8-methylquinoline via the Gould-Jacobs pathway.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of N-(4-amino)-8-methylquinoline derivative via S_NAr. Context: This protocol demonstrates the high reactivity of the C4-Cl bond. It is adaptable for hydrazine or alkylamines (e.g., n-butylamine).

Materials

-

4-Chloro-8-methylquinoline (1.0 eq)[3]

-

Nucleophile: Hydrazine hydrate (5.0 eq) OR n-Butylamine (3.0 eq)

-

Solvent: Ethanol (absolute) or 2-Ethoxyethanol (for higher temp)

-

Base: None required for hydrazine; K₂CO₃ (2.0 eq) recommended for amines.

Methodology

-

Setup: Charge a round-bottom flask with 4-Chloro-8-methylquinoline (1.0 g, 5.6 mmol) and Ethanol (10 mL).

-

Addition: Add Hydrazine hydrate (1.4 mL, ~28 mmol) dropwise at room temperature.

-

Note: If using an amine, add the amine and K₂CO₃ at this stage.

-

-

Reaction: Heat the mixture to reflux (80°C) with magnetic stirring.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear within 4–6 hours.

-

-

Work-up (Hydrazine):

-

Cool the reaction mixture to 0°C. The product (hydrazide) often precipitates.

-

Filter the solid and wash with cold ethanol.

-

-

Work-up (Amine):

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane:EtOAc gradient).

Reaction Logic Diagram

Figure 2: Divergent reactivity profiles of the 4-chloro-8-methylquinoline scaffold.

Applications in Drug Discovery

The 4-chloro-8-methylquinoline scaffold is a critical intermediate for "4-Aminoquinoline" antimalarials.

-

SAR Insight: While the 7-chloro analogue (Chloroquine) is the most famous, the 8-methyl analogues are explored to overcome resistance. The 8-methyl group alters the lipophilicity and the pKa of the quinoline nitrogen, potentially affecting accumulation in the parasite's food vacuole.

-

Oncology: Derivatives synthesized via the protocol above (e.g., using diamine linkers) have shown cytotoxicity against human breast tumor cell lines (MCF7, MDA-MB468) by intercalating into DNA or inhibiting topoisomerase [3].

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Precautions:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is sensitive to moisture and light.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust/vapors.

-

Incompatibility: Strong oxidizing agents.

References

-

ABCR GmbH. AB213188 | CAS 18436-73-2 Product Data. Retrieved from

-

ChemicalBook. 4-Chloro-8-methylquinoline Properties and MSDS. Retrieved from

-

Solomon, V. R., et al. (2010). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry.

-

Ibrahim, M. A., et al. (2012). "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules.

-

PubChem. Compound Summary: 4-Chloro-8-methylquinoline.[6][9] National Library of Medicine.

Sources

- 1. kemcal.com [kemcal.com]

- 2. 18436-73-2|4-Chloro-8-methylquinoline|BLD Pharm [bldpharm.com]

- 3. 4-Chloro-8-methylquinoline, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 4-CHLORO-8-HYDROXYQUINOLINE CAS#: 57334-36-8 [m.chemicalbook.com]

- 6. PubChemLite - 4-chloro-8-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Chloro-8-methylquinoline: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-8-methylquinoline, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and detailed synthetic methodologies. This guide will further explore its spectroscopic signature for unambiguous identification and discuss its critical role as a precursor in the development of pharmacologically active agents, with a particular focus on antimalarial drug discovery. The content is structured to provide both foundational knowledge and actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its rigid, planar aromatic structure allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this class of compounds, 4-chloroquinoline derivatives have historically played a pivotal role, most notably in the development of antimalarial drugs like chloroquine.[2] The introduction of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, making it an invaluable intermediate for the synthesis of a wide array of derivatives. 4-Chloro-8-methylquinoline, the subject of this guide, combines this reactive chloro-substituent with a methyl group on the benzenoid ring, offering an additional point for structural modification and influencing the electronic and steric properties of the molecule. Its primary utility lies in its role as a key intermediate in the synthesis of novel therapeutic agents.[3]

Molecular Structure and Formula

The molecular structure of 4-Chloro-8-methylquinoline consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 4-position of the pyridine ring, and a methyl group is attached to the 8-position of the benzene ring.

Molecular Formula: C₁₀H₈ClN[3]

IUPAC Name: 4-chloro-8-methylquinoline

CAS Number: 18436-73-2

Molecular Weight: 177.63 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-8-methylquinoline is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Appearance | Light Yellow Powder | [3] |

| Molecular Formula | C₁₀H₈ClN | [3] |

| Molecular Weight | 177.63 g/mol | [3] |

| Boiling Point | 275.588 °C at 760 mmHg | [3] |

| Density | 1.225 g/cm³ | [3] |

| Purity | 96.5-100% | [3] |

| Storage | 2-8°C | [3] |

Synthesis of 4-Chloro-8-methylquinoline

The synthesis of 4-chloro-8-methylquinoline can be approached through several synthetic strategies common for quinoline derivatives. A prevalent and logical approach involves the chlorination of the corresponding 8-methylquinolin-4-ol (also known as 8-methyl-4-hydroxyquinoline). This precursor can be synthesized via established methods for quinoline ring formation, such as the Conrad-Limpach or Doebner-von Miller reactions.

General Synthetic Pathway

The chlorination of 8-methylquinolin-4-ol is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent. The underlying principle of this reaction is the conversion of the hydroxyl group of the 4-quinolone tautomer into a better leaving group, which is subsequently displaced by a chloride ion.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-chloro-8-methylquinoline from 8-methylquinolin-4-ol. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

8-Methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for reflux, filtration, and extraction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-methylquinolin-4-ol.

-

Chlorination: Carefully add an excess of phosphorus oxychloride to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Basification: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 4-Chloro-8-methylquinoline.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis is paramount for the structural elucidation and purity assessment of 4-Chloro-8-methylquinoline. While publicly available, detailed spectra are limited, the expected characteristic signals are outlined below based on the known structure and data from similar compounds. Commercial suppliers confirm that the spectra of their products conform to the expected structure.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-8-methylquinoline is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an (M+2)⁺ peak at m/z 179 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Discovery and Medicinal Chemistry

4-Chloro-8-methylquinoline is a valuable building block in the synthesis of various pharmaceutical agents, with its most prominent application in the development of antimalarial drugs.[3]

Antimalarial Drug Development

The 4-aminoquinoline scaffold is the cornerstone of several potent antimalarial drugs, including chloroquine.[2] The mechanism of action of these drugs is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[4] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic heme, which ultimately kills the parasite.

4-Chloro-8-methylquinoline serves as a key starting material for the synthesis of novel 4-aminoquinoline derivatives. The chlorine atom at the 4-position is readily displaced by various amines, allowing for the introduction of diverse side chains. These modifications are aimed at:

-

Overcoming Drug Resistance: The emergence of chloroquine-resistant strains of Plasmodium falciparum is a major global health concern.[2] Synthesizing new analogs of chloroquine by modifying the side chain or the quinoline core is a key strategy to develop drugs that are effective against these resistant strains.

-

Improving Efficacy and Pharmacokinetic Properties: By altering the side chain, researchers can modulate the drug's solubility, membrane permeability, metabolic stability, and target affinity, potentially leading to more potent drugs with improved dosing regimens.

-

Reducing Toxicity: Modifications to the parent structure can also lead to compounds with a better safety profile.

Exploration in Other Therapeutic Areas

The versatile reactivity of 4-Chloro-8-methylquinoline has led to its use in the synthesis of compounds with other potential therapeutic applications. Derivatives of the quinoline scaffold have been investigated for their antimicrobial and anticancer properties.[3] The ability to introduce a wide range of functional groups at the 4-position makes 4-Chloro-8-methylquinoline an attractive starting point for generating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

4-Chloro-8-methylquinoline is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-8-methylquinoline is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive chloro-substituent on the quinoline core, makes it a versatile synthetic intermediate. While a detailed, publicly available experimental protocol and comprehensive spectroscopic data remain somewhat elusive, the established principles of quinoline chemistry provide a solid foundation for its synthesis and characterization. The primary role of 4-Chloro-8-methylquinoline as a precursor for novel antimalarial agents underscores its continued relevance in the fight against infectious diseases. Further exploration of its derivatives holds promise for the discovery of new therapeutic agents in oncology and other fields.

References

-

Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

4-Chloro-8-methylquinoline. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(12), 1224-1234. [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega, 6(20), 13073-13084. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2018). ACS Omega, 3(11), 15423-15436. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1677. [Link]

-

Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Design and synthesis of new antimalarial agents from 4-aminoquinoline. (2005). Bioorganic & Medicinal Chemistry, 13(6), 2157-2165. [Link]

-

Drug Discovery and Development - Malaria. (n.d.). In National Academies Press (US). Retrieved January 30, 2026, from [Link]

- Preparation method of 8-chloroquinolone derivative. (2014). Google Patents.

-

Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). Crystals, 13(4), 664. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer annulation. (2022). IUCrData, 7(9), x220901. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

-

1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.). Retrieved January 30, 2026, from [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Stuvia. Retrieved January 30, 2026, from [Link]

-

Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. (2015). PLOS ONE, 10(11), e0142347. [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). ChemRxiv. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14217-14228. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 639-646. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. Retrieved January 30, 2026, from [Link]

-

New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1024-1028. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(42), 25036-25057. [Link]

-

Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). ChemistryOpen, 11(5), e202200028. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(16), 3652. [Link]

Sources

- 1. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-8-methylquinoline [stage0.myskinrecipes.com]

- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-8-methylquinoline safety and handling precautions

[1][2]

Executive Summary & Substance Profile

4-Chloro-8-methylquinoline is a halogenated heterocyclic building block primarily used in the synthesis of antimalarial agents, kinase inhibitors, and functionalized quinolinones.[1] Its reactivity is defined by the electrophilic C4 position, making it susceptible to nucleophilic aromatic substitution (

While specific toxicological data for this isomer is limited, its structural analogs (4-chloroquinoline and quinoline derivatives) exhibit significant irritation and potential genotoxicity profiles.[1][2] Consequently, this compound must be handled as a High-Potency Intermediate until definitive toxicology rules otherwise.[1][2]

Physicochemical Data Table

| Property | Value | Relevance to Safety |

| CAS Number | 18436-73-2 | Unique Identifier for SDS retrieval.[1][2] |

| Molecular Weight | 177.63 g/mol | Calculation of molar stoichiometry.[1][2] |

| Physical State | Solid (Light Yellow Powder) | Particulate inhalation hazard; dust explosion risk.[1][2] |

| Boiling Point | ~275°C (at 760 mmHg) | Low volatility at RT; high vapor hazard if heated.[1][2] |

| Density | 1.225 g/cm³ | Heavier than water; sinks in aqueous spills.[1][2] |

| Solubility | Organic solvents (DCM, DMSO) | Poor water solubility complicates aqueous decon.[1][2] |

Hazard Identification & Toxicology

GHS Classification (derived from structural analogs):

Mechanism of Toxicity

-

Mucosal Irritation: As a halogenated heteroaromatic, the compound can hydrolyze slowly on moist mucous membranes (eyes, lungs) to release hydrochloric acid (HCl) and the corresponding 4-hydroxyquinoline, leading to chemical burns or severe irritation.[1][2]

-

Sensitization Potential: Quinoline derivatives are known sensitizers.[1][2] Repeated dermal exposure may induce allergic contact dermatitis.[1][2]

-

Genotoxicity Alert: While the 8-methyl group may modulate reactivity, the chloroquinoline core is structurally flagged for potential DNA intercalation.[1][2] Treat as a suspected mutagen.

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

The "Defense in Depth" Strategy

Do not rely solely on PPE.[1][2][5] Engineering controls are the primary barrier.[1][2]

-

Primary Containment (Engineering):

-

Secondary Containment (PPE):

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Face shields are required during scale-up (>10g) or when heating reaction mixtures.[1][2]

-

Hand Protection:

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a half-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[1][2]

-

Operational Protocol: Safe Synthesis Workflow

Scenario: Nucleophilic substitution (

Step-by-Step Methodology

-

Preparation:

-

Reaction Setup:

-

Dissolve 4-Chloro-8-methylquinoline in an anhydrous solvent (e.g., DMF or Toluene).[1][2]

-

Add the nucleophile (amine) and base (e.g.,

).[1][2] -

Critical Control: If heating is required, use a silicone oil bath with a temperature probe.[1][2] Never use a heat gun on a closed system containing this compound.[1][2]

-

-

Monitoring:

-

Workup (Quenching):

-

Purification:

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on state and scale.

Figure 1: Operational decision matrix for handling 4-Chloro-8-methylquinoline, emphasizing dust control for solids and thermal controls for solutions.

Emergency Response

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, lab coat, goggles, and a respirator (if powder is airborne).[1][2]

-

Containment:

-

Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.[1][2]

Exposure First Aid[2]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.[1][2]

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention immediately.

Waste Disposal

-

Segregation: Do not mix with strong oxidizers or strong acids.[1][2]

-

Labeling: Clearly label as "Toxic" and "Irritant."

-

Destruction: High-temperature incineration equipped with a scrubber for HCl gas is the required disposal method.[1][2]

References

-

Vertex AI Search. (2025).[1][2][6] 4-Chloro-8-methylquinoline Physical Properties and CAS Verification. Retrieved from .[1][2]

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Chloroquinoline (Analogous Hazard Data). Retrieved from .[1][2]

-

PubChem. (2025).[1][2] Compound Summary: 4-Chloroquinoline (CID 69140).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]

-

Santa Cruz Biotechnology. (2025).[1][2] Material Safety Data Sheet: 4-Chloroquinoline. Retrieved from .[1][2]

-

MDPI. (2010).[1][2] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. Retrieved from .[1][2]

Methodological & Application

Application Note: Optimized Protocols for the Gould-Jacobs Reaction in Quinoline Synthesis

Executive Summary

The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and antimalarial agents.[1] While the classical 1939 protocol provides a robust foundation, modern drug discovery demands higher throughput and milder conditions.

This guide provides three validated protocols:

-

Classical Thermal Cyclization: The scalable "gold standard" using Dowtherm A.

-

Microwave-Assisted Synthesis: A high-speed method for library generation.

-

Acid-Mediated Cyclization: A lower-temperature alternative using Eaton’s Reagent.

Mechanistic Principles & Critical Parameters

The reaction proceeds via a condensation-cyclization sequence.[1][2][3][4][5][6][7] Understanding the transition states is vital for troubleshooting low yields.

Reaction Pathway[2][5]

-

Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) via an addition-elimination mechanism (Michael addition followed by ethanol elimination) to form an anilinomethylenemalonate intermediate.[1]

-

Cyclization: The intermediate undergoes a thermal electrocyclic ring closure (6

-electron system) to form the quinoline ring.[1][2] This step has a high activation energy barrier ( -

Tautomerization: The immediate product is the enol (4-hydroxy), which tautomerizes to the thermodynamically stable 4-quinolone form.

Visualization: Mechanistic Flow

Figure 1: The stepwise progression from condensation to thermal cyclization. The rate-limiting step is the high-temperature ring closure.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Scalable)

Best for: Large-scale synthesis (>10g) and robust substrates. Key Reagent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).

Step 1: Condensation[1][2][4][5][7]

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap (or distillation head), combine 1.0 eq of substituted aniline and 1.1 eq of DEEM.

-

Heat: Heat the mixture to 110–120°C (oil bath temperature).

-

Monitor: Ethanol will begin to distill off. Continue heating for 1–2 hours until ethanol evolution ceases.

-

Isolation: Cool the mixture. The intermediate often solidifies. Recrystallize from ethanol/hexane if high purity is required, though crude is often sufficient.

Step 2: Cyclization (The Critical Step)

-

Solvent Prep: Heat Dowtherm A (10 mL per 1g of intermediate) to a rolling reflux (~255°C) in a multi-neck flask equipped with an air condenser. Safety: Ensure vigorous stirring to prevent superheating.

-

Addition: Add the intermediate (solid or dissolved in minimal hot Dowtherm) portion-wise to the refluxing solvent.

-

Expert Note: Rapid addition drops the temperature, potentially stalling the reaction. Maintain reflux throughout addition.

-

-

Reaction: Reflux for 30–60 minutes. Monitor by TLC (the intermediate spot should disappear).

-

Workup:

-

Cool the mixture to room temperature. Caution: Do not cool below 12°C, or Dowtherm A will freeze.

-

Dilute with hexane or petroleum ether to precipitate the product.

-

Filter the solid and wash copiously with hexane to remove residual Dowtherm A.

-

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, screening, and small scales (<500mg).

Workflow

-

Mix: In a microwave-safe vial (e.g., 10 mL), mix 1.0 eq aniline and 1.2 eq DEEM. No solvent is necessary (Neat).

-

Irradiation:

-

Phase 1 (Condensation): Heat at 150°C for 5 minutes.

-

Phase 2 (Cyclization): Ramp to 250–300°C for 10–20 minutes.

-

-

Purification: Cool to room temperature. The vial will contain a solid plug. Triturate with cold acetonitrile or ethanol to isolate the product.

Protocol C: Eaton’s Reagent (Acid-Mediated)

Best for: Substrates sensitive to extremely high temperatures (>200°C).

Reagent: Eaton's Reagent (7.7 wt%

-

Mix: Combine the pre-formed enamine intermediate (from Protocol A, Step 1) with Eaton's reagent (5 mL per mmol).

-

Heat: Stir at 90–100°C for 2–4 hours.

-

Quench: Pour the reaction mixture slowly into ice water.

-

Neutralize: Adjust pH to ~7 with saturated aqueous

or -

Isolate: Filter the precipitated solid.

Comparative Workflow Analysis

The choice of protocol significantly impacts workflow efficiency and throughput.

Figure 2: Comparison of the multi-step Classical route vs. the rapid "One-Pot" Microwave route.

Troubleshooting & Optimization Data

Regioselectivity in meta-Substituted Anilines

A common failure point is regioselectivity. Meta-substituted anilines can cyclize at two positions (ortho or para to the substituent).

| Substituent (R) | Electronic Effect | Major Isomer (Position) | Reason |

| -OMe, -Me | Electron Donating | 7-substituted | Steric hindrance blocks the crowded position; cyclization occurs para to the donor. |

| -Cl, -Br | Weakly Deactivating | 7-substituted | Steric control dominates. |

| -NO2 | Electron Withdrawing | Mixture / Low Yield | Deactivation of the ring raises activation energy significantly. |

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Black tar / Charring | Oxidation at high temp | Degas Dowtherm A with |

| Low Yield (Cyclization) | Incomplete ring closure | Check temperature. If |

| Solidification during workup | Dowtherm A freezing | Dowtherm freezes at 12°C. Dilute with hexane while the mixture is still warm (~40-50°C). |

| Starting Material Remains | Equilibrium issue | In Step 1, ensure ethanol is actively removed (distillation or molecular sieves) to drive enamine formation. |

References

-

Gould, R. G.; Jacobs, W. A. (1939).[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Organic Syntheses. (1948). "4,7-Dichloroquinoline."[2] Org.[2][3][6][7][9] Synth. 1948, 28, 38. (Detailed Dowtherm A protocol).

-

Heras, M. et al. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent." Molecules, 30. (Modern acid-mediated protocol).

-

Biotage Application Note. (2024). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." (Microwave parameters).

-

BenchChem. (2025).[1][3] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. ablelab.eu [ablelab.eu]

Application Note: Synthesis of 4-hydrazino-8-methylquinolin-2(1H)-one

Abstract & Strategic Significance

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antioxidant properties. The introduction of a hydrazine moiety at the C4 position creates 4-hydrazino-8-methylquinolin-2(1H)-one , a versatile "switch" intermediate.

This application note details a robust, three-step protocol for synthesizing this target from commercially available o-toluidine. Unlike generic preparations, this guide focuses on process scalability, impurity control during the critical chlorination step, and the safe handling of hydrazine hydrate to ensure high-purity isolation of the target nucleophile.

Key Applications

-

Pyrazolo-fused systems: Precursor for pyrazolo[4,3-c]quinolines via cyclization.

-

Schiff Bases: Condensation with aldehydes to form hydrazones with enhanced lipophilicity and bioavailability.

-

Metal Chelation: The hydrazide-lactam motif serves as a bidentate ligand for metallodrug development.

Chemical Retrosynthesis

The synthesis is designed based on the nucleophilic aromatic substitution (

Figure 1: Retrosynthetic analysis showing the disconnection of the hydrazine moiety and the construction of the quinolone core.

Detailed Experimental Protocol

Phase 1: Cyclization to 4-Hydroxy-8-methylquinolin-2(1H)-one

Objective: Construct the bicyclic core via thermal condensation.

-

Reagents: o-Toluidine (100 mmol), Diethyl malonate (110 mmol), Diphenyl ether (Solvent/Heat transfer medium).

-

Equipment: Round-bottom flask, Dean-Stark trap (optional for ethanol removal), high-temperature oil bath or heating mantle.

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a short-path distillation head, mix o-toluidine (10.7 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol).

-

Amidation (140–150°C): Heat the mixture to 140°C. Ethanol will begin to distill off. Maintain this temperature for 1–2 hours until ethanol evolution ceases. This forms the intermediate mono-anilide.

-

Cyclization (250°C): Add diphenyl ether (30 mL) to the reaction melt. Raise the temperature to 250°C (reflux of diphenyl ether). Heat for 2–3 hours. The high temperature is strictly required to drive the intramolecular cyclization.

-

Workup: Cool the reaction mixture to ~80°C. Slowly add hexane or petroleum ether (50 mL) to precipitate the product.

-

Isolation: Filter the solid. Wash copiously with hexane to remove diphenyl ether, then with cold acetone.

-

Yield: Expected yield 70–80%. The product is a high-melting solid (>260°C).

Phase 2: Activation to 4-Chloro-8-methylquinolin-2(1H)-one

Objective: Convert the 4-hydroxy group (tautomeric with 4-oxo) into a leaving group (chloride).

-

Reagents: Phase 1 Product (50 mmol), Phosphoryl chloride (

, 25 mL). -

Safety:

is corrosive and reacts violently with water. Work in a fume hood.

Procedure:

-

Addition: Place the dried 4-hydroxy-8-methylquinolin-2(1H)-one (8.75 g, 50 mmol) into a dry flask. Carefully add

(25 mL). -

Reflux: Attach a reflux condenser with a drying tube (

). Heat the mixture at reflux (105°C) for 2–4 hours. The suspension should become a clear solution as the reaction proceeds. -

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid; add the acid mixture to the ice.

-

Neutralization: Adjust the pH of the aqueous suspension to ~7–8 using 25% ammonia solution or solid

. -

Isolation: Filter the resulting precipitate. Wash with cold water and dry in a vacuum oven.

-

Purification: Recrystallize from ethanol if necessary.

-

Characterization: The product should show the disappearance of the broad OH/NH stretch in IR and a distinct shift in retention time on HPLC.

Phase 3: Synthesis of 4-hydrazino-8-methylquinolin-2(1H)-one

Objective: Nucleophilic displacement of chloride by hydrazine.

-

Reagents: 4-Chloro-8-methylquinolin-2(1H)-one (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (30 mL).

Procedure:

-

Reaction: Suspend the chloro-intermediate (1.93 g, 10 mmol) in absolute ethanol (30 mL). Add hydrazine hydrate (3.1 g, ~3 mL, 5 equivalents) in one portion.

-

Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. The reaction often progresses through a clear solution before the product begins to precipitate as the hydrochloride salt or free base depending on conditions.

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). The starting material spot should disappear.

-

Workup: Cool the mixture to room temperature. The product usually crystallizes out.

-

Filtration: Filter the solid. Wash with cold ethanol (2 x 5 mL) and then ether.

-

Purification: Recrystallize from DMF/Ethanol or Dioxane if high purity is required for biological assays.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Analysis & Characterization

To validate the synthesis, compare your analytical data against these expected parameters.

| Parameter | Expected Value/Observation | Structural Insight |

| Physical State | Yellowish to Orange crystalline solid | Extended conjugation often imparts color. |

| Melting Point | > 300°C (Decomp) | Typical for fused heterocyclic hydrazines; high lattice energy. |

| IR Spectrum | 3150–3350 cm⁻¹ (Broad, multiple bands) | Corresponds to -NH and -NH₂ stretches (hydrazide + lactam). |

| IR Spectrum | 1640–1660 cm⁻¹ (Strong) | C=O stretch of the quinolin-2-one (lactam) carbonyl. |

| ¹H NMR (DMSO-d₆) | δ 2.4–2.5 ppm (s, 3H) | Methyl group at C8. |

| ¹H NMR (DMSO-d₆) | δ 11.0–12.0 ppm (s, 1H) | Lactam -NH (exchangeable with D₂O). |

| ¹H NMR (DMSO-d₆) | δ 8.5–9.5 ppm (br s, 1H) | Hydrazine -NH-. |

| Mass Spec (ESI) | [M+H]⁺ ≈ 190.1 | Consistent with formula C₁₀H₁₁N₃O. |

Troubleshooting Note:

If the melting point is lower than expected (<250°C), the product may be contaminated with unreacted 4-chloro intermediate or the hydrochloride salt. Wash the solid with 5%

References

-

Ismail, M. M., et al. (2000).[1][2] Synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. Molecules, 5(12), 1224–1239.

-

El-Hiti, G. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[2] Molecules, 27(21), 7339.

-

Abdel-Rahman, A. A., et al. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains.[3] Chemistry & Biodiversity, 20(9), e202300839.[3]

-

SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone NMR Data (Analogous Core Reference). [4]

Sources

- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 2. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

Troubleshooting & Optimization

Managing exothermic reactions during chlorination of hydroxyquinolines

Technical Support Center: Chlorination of Hydroxyquinolines

Topic: Managing Exothermic Reactions & Process Safety Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Current Status: Active Support Mode

Introduction: The Thermal Challenge

Chlorinating hydroxyquinolines (e.g., 4-hydroxyquinoline to 4-chloroquinoline) is a staple transformation in medicinal chemistry, often serving as a gateway to antimalarials (like Chloroquine) and kinase inhibitors. However, the standard reagent—Phosphorus Oxychloride (POCl₃) —creates a deceptive thermal profile.[1]

The reaction involves two distinct exothermic events:

-

Activation: The initial phosphorylation of the hydroxyl group.

-

Quenching: The hydrolysis of excess POCl₃, which is notorious for delayed exotherms and "volcano" effects if mismanaged.[1]

This guide provides a self-validating safety framework to manage these risks.

Part 1: Critical Safety & Pre-Start Checks

Q: What are the "Go/No-Go" safety parameters before starting a POCl₃ chlorination?

A: Before charging any reagents, verify these three critical control points (CCPs). Failure in any one creates a high probability of thermal runaway.

| Control Point | Requirement | Why? (The Science) |

| 1. Moisture Content | Starting material < 0.5% water (KF). | POCl₃ reacts violently with water ($ \Delta H \approx -90 \text{ kcal/mol} $). Wet substrate triggers an immediate, uncontrolled exotherm upon addition. |

| 2. Scrubber Capacity | NaOH (10-15%) or Venturi scrubber active. | The reaction generates stoichiometric HCl gas. Without scrubbing, back-pressure can fluctuate, complicating temperature control. |

| 3. Stirring Torque | High-torque overhead stirring. | As the hydroxyquinoline-POCl₃ complex forms, the viscosity often spikes (the "oiling out" phase). Poor mixing leads to heat accumulation spots (hotspots). |

Part 2: Reaction Control & Thermodynamics

Q: I observed a sudden temperature spike after the addition was complete. What happened?

A: You likely encountered a delayed onset exotherm caused by an induction period.

The Mechanism: The reaction is not a simple displacement; it proceeds through an activated phosphate ester intermediate (Vilsmeier-Haack-like mechanism).[2]

-

Mixing Phase (Kinetic Control): At low temperatures (<20°C), POCl₃ complexes with the nitrogen and oxygen but does not fully eliminate HCl. This accumulation of intermediates stores potential energy.

-

Thermal Trigger: As you heat to the reaction temperature (typically 80–110°C), these intermediates collapse simultaneously, releasing a massive pulse of heat and HCl gas.

Troubleshooting Protocol:

-

Step 1: Do not heat rapidly to reflux.

-

Step 2: Ramp temperature in stages (e.g., hold at 50°C for 30 mins). This allows the HCl to off-gas at a controlled rate.

-

Step 3: Monitor gas evolution (bubbler rate) as a proxy for reaction progress.

Q: Can I use catalytic DMF? A: Yes, but with extreme caution. DMF forms the Vilsmeier reagent (chloroiminium ion) with POCl₃, which is far more reactive than POCl₃ alone.

-

Impact: It lowers the activation energy, making the exotherm sharper and faster.

-

Recommendation: If using DMF, add it last as a dilute solution, or pre-complex it with POCl₃ at 0°C before adding the substrate.

Visualizing the Hazard Pathways

Figure 1: Thermal pathways in POCl₃ chlorination. Note the critical divergence at the heating stage where rapid ramping leads to runaway conditions.

Part 3: The Quenching Phase (The Danger Zone)

Q: How do I safely quench the reaction mixture containing excess POCl₃?

A: NEVER add water to the reaction mixture. This is the single most common cause of laboratory accidents in this chemistry. You must use a Reverse Quench .[1][3]

The Protocol:

-

Cool: Bring the reaction mixture to 20–25°C.

-

Prepare Quench Tank: A separate vessel containing ice/water or dilute NaOH/NH₄OH.

-

Transfer: Slowly add the reaction mixture into the quench tank (Reverse Addition).

-

Temperature Limit: Maintain quench tank < 20°C.

Why Reverse Quench?

-

Direct Quench (Water into Acid): The water sits on top (density difference), reacts at the interface, boils locally, and can cause the flask to erupt (the "volcano" effect).

-

Reverse Quench (Acid into Water): The dense POCl₃ mixture sinks and is immediately diluted by the large heat sink of water.

Q: The quench seemed finished, but the flask heated up again 20 minutes later. Why? A: This is due to Phosphorodichloridic Acid (HO-P(O)Cl₂) .

-

During hydrolysis, POCl₃ forms metastable intermediates like phosphorodichloridic acid.[1][4]

-

These species are oil-soluble and can "hide" in the organic phase, resisting hydrolysis.

-

Solution: Ensure vigorous agitation during the quench and maintain a pH > 7 (if product stability allows) to drive the hydrolysis to completion (Phosphate formation).

Part 4: Quality & Impurity Profile

Q: My product is dark/tarry. What went wrong?

A: This usually indicates thermal degradation or dimerization .

| Impurity Type | Cause | Solution |

| Dimer (O-linked) | Reaction stalled; unreacted starting material attacks product. | Ensure >1.5 eq of POCl₃ is used. Drive reaction to completion. |

| Reverted Hydroxyl | Hydrolysis of the chloro-group during workup.[2] | Avoid high temperature during the acidic quench phase. Neutralize quickly. |

| Red/Black Tar | Oxidative degradation (POCl₃ is an oxidant at high T). | Degas solvents with N₂.[5] Keep reaction temp < 110°C. |

References

-

BenchChem Technical Support. (2025).[1] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem. Link

-

ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Deoxychlorination. ACS Green Chemistry Institute. Link

-

Arnott, E. A., et al. (2011).[6] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. Link

-

Murry, J. A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development. Link

Sources

Technical Support Center: Gould-Jacobs Reaction Troubleshooting

Welcome to the technical support resource for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3] This guide provides in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and prevent the formation of unwanted byproducts.

Core Principles: Understanding the Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a multi-step synthesis that transforms anilines into 4-hydroxyquinolines.[1][4] The sequence generally proceeds through four key stages:

-

Condensation: An aniline or its derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][5]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250 °C). This is often the most critical and challenging step.[6][7][8]

-

Saponification: The resulting ester is hydrolyzed, usually with a base like sodium hydroxide, to form a carboxylic acid.[1][6]

-

Decarboxylation: The carboxylic acid is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[1][6]

Reaction Mechanism Overview

The following diagram illustrates the general pathway of the Gould-Jacobs reaction.

Caption: General workflow of the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the Gould-Jacobs reaction, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A1: This is a classic challenge when using asymmetrically substituted anilines. The thermal cyclization can occur at either of the two ortho positions relative to the amino group, leading to a product mixture.[8]

Causality & Solution:

The regioselectivity is governed by a delicate balance of steric and electronic factors.[8]

-

Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position. If one ortho position has a bulky substituent (e.g., isopropyl), the reaction will favor the other, more accessible position.

-

Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. While a comprehensive prediction is complex, electron-donating groups can sometimes facilitate the reaction.[7] The reaction is known to be particularly effective for anilines with electron-donating groups at the meta-position.[1]

-

Strategic Solution: There is no universal solution, but you can influence the outcome by modifying the reaction conditions. Sometimes, lowering the cyclization temperature and extending the reaction time can favor the thermodynamically more stable product. However, the most effective strategy often involves redesigning the starting material. If possible, choose an aniline with a blocking group at one ortho position to force cyclization in the desired direction.

Q2: My reaction yield is very low, and I'm isolating a significant amount of the uncyclized anilidomethylenemalonate intermediate. What's going wrong?

A2: This is a common problem and almost always points to issues in the thermal cyclization step. The conversion of the intermediate to the cyclized quinoline is typically the rate-determining step and requires substantial thermal energy.[7]

Causality & Solution:

-

Insufficient Temperature: The most likely cause is that your reaction has not reached the required temperature for cyclization, which is often around 250 °C or higher.[7][8]

-

Improper Solvent: The choice of solvent is critical. To achieve the necessary high temperatures, you must use a high-boiling, inert solvent. Early syntheses performed without such a solvent reported very low yields.[7]

Recommendations: Employ a high-boiling point solvent to ensure a stable and sufficiently high reaction temperature. Using an appropriate solvent can dramatically increase yields.[7]

| Solvent | Boiling Point (°C) | Notes |

| Diphenyl ether | ~259 | The most common and effective solvent.[7][8] |

| Mineral Oil | >300 | A good alternative, though can be difficult to remove during workup.[7][8] |

| Dowtherm A | ~257 | A eutectic mixture of diphenyl ether and biphenyl, also highly effective.[8] |

| 1,2,4-Trichlorobenzene | ~214 | Can be effective but may not reach the optimal temperature for all substrates.[7] |

Ensure your heating apparatus (e.g., sand bath, heating mantle) is capable of reaching and maintaining the target temperature consistently.

Q3: I'm observing significant product decomposition, indicated by charring and multiple spots on my TLC plate. How can I minimize this?

A3: Decomposition is a direct consequence of the harsh, high-temperature conditions required for the cyclization step.[7][8] While high heat is necessary, prolonged exposure can degrade both the starting materials and the desired product.[9]

Causality & Solution:

The key is to find the optimal balance between the temperature and reaction time required for cyclization and the point at which degradation becomes significant.

-

Time-Temperature Optimization: A thorough time-temperature study is essential to optimize the yield.[9] You may find that a slightly lower temperature for a longer duration, or a very high temperature for a very short duration, provides the best result.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful alternative to conventional heating.[3] It provides rapid, uniform heating, which can significantly reduce reaction times and minimize the formation of degradation byproducts.[3][10][11] Studies have shown that increasing microwave temperature while decreasing reaction time can lead to higher yields.[9]

Q4: How do electron-donating and electron-withdrawing groups on the aniline substrate affect the reaction?

A4: The electronic nature of the substituents on the aniline ring significantly influences the reactivity and the required reaction conditions.

Causality & Solution:

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aniline and the electron density of the aromatic ring, which can facilitate the electrophilic cyclization step.[7]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making the cyclization step more difficult. For anilines bearing strong EWGs, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, to achieve a reasonable yield.[7]

Troubleshooting Guide: A Decision-Making Workflow

If you are encountering issues with your Gould-Jacobs reaction, use the following diagnostic flowchart to identify the potential cause and find a solution.

Caption: Troubleshooting decision tree for the Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol offers a modern, time-efficient method for synthesizing 4-hydroxyquinoline derivatives, minimizing thermal decomposition.[11]

Materials:

-

Substituted Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

-

Microwave vial (2-5 mL) with a magnetic stir bar

-

Microwave synthesis system (e.g., Biotage® Initiator+)

-

Ice-cold acetonitrile for washing

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[11] The excess DEEM acts as both a reagent and a high-boiling solvent.[11]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a predetermined time (e.g., 10-30 minutes).[5][9]

-

Scientist's Note: An optimization screen is recommended. Test temperatures from 220-280 °C and times from 5-40 minutes to find the ideal conditions for your specific substrate.

-

-

Isolation: After the reaction is complete, cool the vial to room temperature. The desired product will often precipitate directly from the reaction mixture.[11]

-

Purification: Filter the solid product and wash thoroughly with ice-cold acetonitrile (e.g., 3 mL) to remove residual DEEM and any soluble impurities.[11]

-

Analysis: Dry the solid under vacuum. Confirm the purity and identity of the product using HPLC-MS, NMR, and IR spectroscopy. The product is often >95% pure after this procedure.[9]

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Gould-Jacobs-Reaktion - Wikipedia. [Link]

-

Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

-

Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Who we serve. [Link]

-

Gould-Jacobs reaction - Wiki. [Link]

-

Gould-Jacobs Reaction. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

Gould–Jacobs reaction | Request PDF - ResearchGate. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ablelab.eu [ablelab.eu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Overcoming poor solubility of quinoline derivatives during reaction workup

Troubleshooting Guide for Poor Solubility & Workup Issues

Status: Operational Lead Scientist: Dr. A. Vance Subject: Quinoline Derivatives & Heterocyclic "Brick Dust"

The Core Problem: Why Quinolines Fail in Workup

Quinoline derivatives often exhibit "Brick Dust" properties—high melting points and poor solubility in both aqueous and organic media. This stems from strong intermolecular

Standard workups (EtOAc/Water partition) often result in:

-

Interfacial Precipitation: Product crashes out between layers.

-

Emulsions: Stabilized by the amphiphilic nature of the heterocycle.

-

Yield Loss: Product remains trapped in the aqueous phase due to protonation or polarity.

Master Decision Tree: Workup Strategy

Use this logic flow to select your isolation method based on your compound's specific chemistry.

Figure 1: Strategic decision tree for isolating quinoline derivatives based on solubility and functional groups.

Protocol Module A: The pH Switch (Isoelectric Precipitation)

Best For: Quinoline-carboxylic acids (e.g., Kynurenic acid derivatives) or Hydroxy-quinolines.

The Science:

Quinoline nitrogen is basic (

Protocol:

-

Initial State: If your reaction ends in base (e.g., NaOH hydrolysis), the product is a soluble carboxylate salt. If acid, it is a soluble quinolinium salt.

-

The Titration:

-

Place the reaction mixture in a beaker with a pH probe.

-

Slowly add 1M HCl (or 1M NaOH) dropwise.

-

Watch Point: As you approach pH 4.5–5.5, the solution will likely cloud over.

-

-

The Crash: Stop adding acid/base exactly when precipitation is heaviest.

-

Ripening: Stir the slurry on ice for 30 minutes. This allows micro-crystals to aggregate (Ostwald ripening), making filtration easier.

-

Isolation: Filter via vacuum. Wash with cold water followed by cold acetone (removes non-polar impurities).

Protocol Module B: The "Nuclear" Extraction (n-Butanol)

Best For: Highly polar quinolines that refuse to precipitate and stay in the water layer.

The Science: Standard solvents (EtOAc, DCM) cannot break the hydration shell of polar quinolinium species. n-Butanol (n-BuOH) is capable of extracting highly polar organic molecules from water due to its hydroxyl group, which hydrogen bonds with the solute.

Protocol:

-

Saturation: Saturate the aqueous reaction mixture with solid NaCl (Salting Out). This increases the ionic strength, forcing organics out of the water phase.

-

The Solvent: Use n-Butanol . Note: n-BuOH forms an emulsion easily.

-

Execution:

-

Extract aqueous layer with n-BuOH (

Volume). -

Critical Step: If an emulsion forms, do not shake vigorously. Invert gently.

-

Combine n-BuOH layers.

-

-

Evaporation: n-BuOH has a high boiling point (117°C). You must use a rotary evaporator with a high-quality vacuum pump and a water bath at 50–60°C. Azeotroping with heptane can help remove final traces.

Protocol Module C: Dealing with "Brick Dust" (Trituration)

Best For: Products that are insoluble in everything (DCM, Water, MeOH) and appear as sludge. Do not attempt column chromatography yet.

The Science: Chromatography requires the compound to be soluble in the mobile phase. If it isn't, it will streak and stay at the baseline. Trituration uses a solvent that dissolves impurities but leaves the product as a solid.

Solvent Selection Table:

| Solvent System | Target Impurities | Effect on Quinoline Product |

| Diethyl Ether | Starting materials, non-polar byproducts | Usually insoluble (remains solid) |

| Cold Methanol | Inorganic salts, polar tars | Slightly soluble (loss of yield possible) |

| Acetonitrile | O-alkylated byproducts | Usually insoluble |

| 1M HCl | Neutral organic impurities | Dissolves Product (Use for Acid-Base extraction) |

Protocol:

-

Filter the crude solid.

-

Suspend the solid in the chosen solvent (e.g., Diethyl Ether).

-

Sonicate for 10 minutes (breaks up crystal lattice inclusions).

-

Filter again. The filter cake is your purified product.

-

Verification: Run TLC of the filtrate vs. the solid to ensure you didn't wash away your product.

FAQ: Troubleshooting Specific Scenarios

Q: I have a massive emulsion that won't separate. Centrifugation isn't an option. A: This is common with amphiphilic quinolines.

-

Filtration: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The solid particulates stabilizing the emulsion will get trapped in the Celite. The filtrate will often separate cleanly immediately.

-

Co-solvent: Add a small amount of Methanol (5-10%) to the mixture. It reduces surface tension.[1]

Q: My product is stuck on the silica column (streaking). A: You likely dry-loaded a "brick dust" compound.

-

The Fix: Switch to a DCM:MeOH:NH4OH (90:9:1) solvent system. The ammonia deprotonates the silica surface, preventing the basic quinoline nitrogen from sticking to the acidic silanols.

Q: I need to recrystallize, but it won't dissolve in boiling Ethanol. A: Try DMF or DMSO .

-

Dissolve in minimum hot DMF.

-

Add water dropwise until it stays cloudy.

-

Cool slowly.

-

Warning: Removing DMF requires high vacuum or thorough washing with water.

References

-

Solubility Physics & pKa

- Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004.

-

Source:

-

n-Butanol Extraction Techniques

- Craig, L. C., et al. "Extraction of Alkaloids." Technique of Organic Chemistry, Vol. III.

-

Source:

-

Purification of Heterocycles (Precipitation/Trituration)

- Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004. (Context on Quinoline synthesis workups).

-

Source:

-

Zwitterionic Character of Quinoline Carboxylic Acids

- PubChem Compound Summary for Kynurenic Acid (Quinoline-2-carboxylic acid).

-

Source:

-

Emulsion Breaking Strategies

- "Strategies for breaking emulsions in the organic lab." University of Rochester, Dept of Chemistry Safety Guide.

-

Source:

Sources

Strategies to avoid decomposition during high-temperature cyclization

Ticket #8842: Strategies to Mitigate Decomposition

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Battlefield

Welcome to the Advanced Synthesis Support Center. If you are reading this, your cyclization reaction likely resulted in intractable black tar, fragmented byproducts, or low yields.

High-temperature cyclization is a high-stakes competition between Intramolecular Ring Closure (

-

Intermolecular Polymerization (

): Reactants colliding with each other rather than themselves. -

Thermal Decomposition (

): The molecule falling apart before the ring can close.

To win, we must manipulate the Effective Molar Concentration (EM) and Residence Time (

Diagnostic & Troubleshooting Modules

Module A: The "Tar" Problem (Oligomerization)

Symptom: The reaction mixture turns into a viscous black sludge or insoluble solid.

Root Cause: The rate of intermolecular collision (

You cannot simply "dilute" a reaction to infinite volume; the kinetics become too slow. You must simulate high dilution by keeping the instantaneous concentration of the reactant low, while the total amount of product accumulates over time.

| Parameter | Standard Batch | Pseudo-High Dilution (PHD) | Mechanism of Action |

| Reactant Conc. | High (0.1 - 1.0 M) | Extremely Low (< 0.001 M instantaneous) | Minimizes bimolecular collisions ( |

| Addition Rate | All-at-once | Slow, controlled infusion | Reactant is consumed faster than it accumulates. |

| Reactor Volume | Fixed | Fixed (High solvent load) | Maintains the "dilution" effect throughout. |

Module B: The "Burnt" Problem (Thermal Degradation)

Symptom: Product forms but degrades into smaller fragments; charring on vessel walls.

Root Cause: The reaction requires high energy (

In batch, you cook the soup for hours. In flow, you flash-fry it. By pressurizing the system, we can superheat solvents far above their boiling points, increasing the reaction rate (

Module C: The "Hot Spot" Problem

Symptom: Inconsistent yields; vessel wall fouling; decomposition products appearing alongside starting material. Root Cause: Convective heat transfer (oil bath) creates thermal gradients. The vessel wall is hotter than the bulk fluid, causing localized decomposition. The Fix: Microwave Dielectric Heating Microwaves couple directly with the polar molecules in the solution, generating heat from the inside out. This eliminates the "hot wall" effect and ensures the entire reaction mass reaches the activation energy simultaneously.

Visualization: Troubleshooting Logic

The following decision tree guides you to the correct engineering solution based on your specific failure mode.

Figure 1: Decision matrix for selecting the appropriate cyclization engineering control.

Advanced Experimental Protocols

Protocol 1: Pseudo-High Dilution (PHD) via Syringe Pump

Target Application: Macrocyclizations (e.g., macrolactonization, peptide cyclization) prone to dimerization.

Equipment:

-

Dual-channel Syringe Pump.[1]

-

High-precision gastight syringes (glass/Teflon).

-

Three-neck round bottom flask (RBF) with reflux condenser.

Procedure:

-

The Heel: Charge the RBF with the reaction solvent (90% of total volume) and the catalyst/promoter. Heat to reflux.

-

The Feed: Dissolve your linear precursor in the remaining 10% of solvent. Load this into the syringe.

-

The Calculation: Determine the addition rate (

).-

Crucial:

must be sufficiently slow (typically 4–12 hours) to ensure the precursor reacts instantly upon hitting the catalyst solution, keeping

-

-

Execution: Position the syringe needle tip below the solvent surface (if safe) or let it drop directly into the vortex of the stirring bar to ensure immediate mixing.

-

Validation: Monitor by LC-MS. If dimers (

) appear, decrease the addition rate by 50%.

Protocol 2: High-Temperature Flow Cyclization

Target Application: Thermally sensitive substrates requiring high energy (e.g., Diels-Alder, Nazarov cyclization).

Equipment:

-

HPLC Pump (High Pressure).

-

Stainless Steel or PFA Coil Reactor (heated zone).

-

Back Pressure Regulator (BPR).

Procedure:

-

System Pressurization: Install a BPR (e.g., 250 psi / 17 bar) at the outlet. This allows you to heat solvents above their atmospheric boiling points (e.g., THF at 140°C) without boiling.

-

Residence Time (

) Calculation:-

Example: For a 10 mL reactor coil and a 5 minute reaction time, set flow rate to 2 mL/min.

-

-

The "Flash":

-

Set the reactor temperature 20–50°C higher than the corresponding batch method.

-

Pump pure solvent first to equilibrate T and P.

-

Switch to reagent stream.

-

-

Quench: The product stream exits the heated zone and immediately cools (or enters a quenching coil), "freezing" the reaction before decomposition can occur.

Why this works: The integral of heat exposure over time

Figure 2: Schematic of a continuous flow setup for high-temperature cyclization.

FAQ: Expert Diagnostics

Q: My flow reactor keeps clogging during cyclization. Why? A: You are likely forming insoluble polymers (see Module A). Even in flow, concentration matters. If your substrate concentration is too high, the local concentration in the tubing allows intermolecular reaction. Solution: Reduce the concentration of the input stream. If solubility is the issue, switch to a solvent with better high-T solubility (e.g., NMP or DMSO), which is manageable in flow due to easy downstream washing.

Q: Can I use microwave heating for scale-up? A: Caution is advised. While microwaves are excellent for milligram-scale optimization, the penetration depth of microwaves is limited (typically a few centimeters). Scaling up often re-introduces thermal gradients. For scale-up of microwave protocols, Continuous Flow Microwave reactors are the industry standard, combining the benefits of Protocol 2 with the heating mechanism of Module C.

Q: How do I choose the right solvent for high-T cyclization? A:

-

Polarity: High polarity absorbs microwave energy better (high loss tangent).

-